Hpk1-IN-32

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hematopoietic progenitor kinase 1 inhibitor 32 (Hpk1-IN-32) is a potent and selective inhibitor of hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is a member of the Ste20 serine/threonine kinase family, which negatively regulates immune cells, including T cells, B cells, and dendritic cells . Hematopoietic progenitor kinase 1 inhibitors have gained significant attention in the field of immuno-oncology due to their potential to enhance antitumor immunity .

Preparation Methods

The synthesis of hematopoietic progenitor kinase 1 inhibitors typically involves structure-based drug design approaches. For instance, virtual screening and kinase inhibition assays are employed to identify novel inhibitors . The synthetic routes and reaction conditions for hematopoietic progenitor kinase 1 inhibitors are often optimized to achieve high potency and selectivity. Industrial production methods may involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Hematopoietic progenitor kinase 1 inhibitors, including Hpk1-IN-32, undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include phospholipase Cγ1, extracellular signal-regulated kinase signaling pathway, and adaptor protein Src homology 2 domain containing leukocyte protein of 76 kDa . Major products formed from these reactions include phosphorylated substrates that play a role in immune cell regulation .

Scientific Research Applications

Hpk1-IN-32 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of hematopoietic progenitor kinase 1 and its effects on immune cell signaling . In biology, it is employed to investigate the role of hematopoietic progenitor kinase 1 in T cell, B cell, and dendritic cell regulation . In medicine, this compound is explored for its potential in cancer immunotherapy, as it enhances antitumor immunity by modulating immune cell functions . Additionally, it has industrial applications in the development of novel immuno-oncology drugs .

Mechanism of Action

Hpk1-IN-32 exerts its effects by inhibiting hematopoietic progenitor kinase 1, which is a key inhibitory signaling node associated with T cell exhaustion . Hematopoietic progenitor kinase 1 is activated in response to T cell receptor engagement and negatively regulates immune cell functions . By inhibiting hematopoietic progenitor kinase 1, this compound enhances T cell activation, cytokine production, and antitumor immunity . The molecular targets and pathways involved include the linker of activated T cells, phospholipase Cγ1, and extracellular signal-regulated kinase signaling pathway .

Comparison with Similar Compounds

Hpk1-IN-32 is unique among hematopoietic progenitor kinase 1 inhibitors due to its high potency and selectivity. Similar compounds include ISM9182A, which also exhibits immune modulatory activity and robust antitumor effects . Another similar compound is compound K, which enhances human T-cell immune responses under immunosuppressive conditions . These compounds share the common goal of inhibiting hematopoietic progenitor kinase 1 to enhance antitumor immunity, but this compound stands out for its specific molecular interactions and efficacy .

Biological Activity

Hpk1-IN-32 is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a critical regulator in various cellular processes, including T cell activation and oncogenic signaling pathways. Recent studies have elucidated its biological activity, particularly in the context of cancer immunotherapy and cellular signaling.

Overview of HPK1

HPK1 is a serine/threonine kinase that plays a significant role in modulating immune responses and has been implicated in various cancers. It acts as a negative regulator of T cell receptor (TCR) signaling, thereby influencing T cell activation and proliferation. The inhibition of HPK1 has been shown to enhance T cell function, making it an attractive target for cancer immunotherapy .

This compound functions by inhibiting the kinase activity of HPK1, which leads to several downstream effects:

- Enhanced T Cell Activation : By inhibiting HPK1, this compound promotes T cell receptor signaling, resulting in increased IL-2 and IFNγ production from T cells. This was demonstrated in studies where HPK1 knockout mice exhibited enhanced anti-tumor immunity compared to wild-type mice .

- Tumor Growth Inhibition : In vivo studies have shown that this compound treatment leads to significant tumor regression in mouse models, especially when combined with other immunotherapies like checkpoint inhibitors. This synergistic effect enhances the overall anti-tumor response .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Mouse Model of Cancer

In a study involving a Lewis lung carcinoma model, HPK1-deficient mice treated with this compound demonstrated a fivefold increase in tumor cell killing compared to wild-type controls. The enhanced immune response was attributed to increased T cell proliferation and reduced apoptosis .

Case Study 2: Pancreatic Cancer

Research indicated that HPK1 is often downregulated in pancreatic ductal adenocarcinoma (PDAC). Restoration of HPK1 expression using proteasome inhibitors led to cell cycle arrest and growth inhibition. The application of this compound showed promise in restoring HPK1 activity, thereby inhibiting PDAC progression by modulating Ras signaling pathways .

Properties

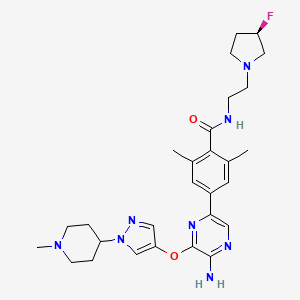

Molecular Formula |

C28H37FN8O2 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

4-[5-amino-6-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]oxypyrazin-2-yl]-N-[2-[(3R)-3-fluoropyrrolidin-1-yl]ethyl]-2,6-dimethylbenzamide |

InChI |

InChI=1S/C28H37FN8O2/c1-18-12-20(13-19(2)25(18)27(38)31-7-11-36-10-4-21(29)16-36)24-15-32-26(30)28(34-24)39-23-14-33-37(17-23)22-5-8-35(3)9-6-22/h12-15,17,21-22H,4-11,16H2,1-3H3,(H2,30,32)(H,31,38)/t21-/m1/s1 |

InChI Key |

IGTYEXMPMYGLTR-OAQYLSRUSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)NCCN2CC[C@H](C2)F)C)C3=CN=C(C(=N3)OC4=CN(N=C4)C5CCN(CC5)C)N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NCCN2CCC(C2)F)C)C3=CN=C(C(=N3)OC4=CN(N=C4)C5CCN(CC5)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.